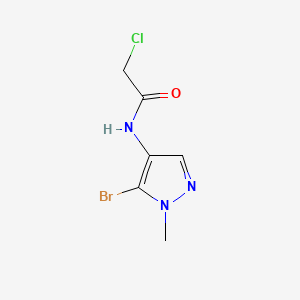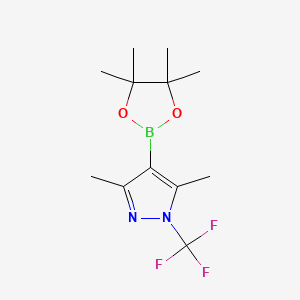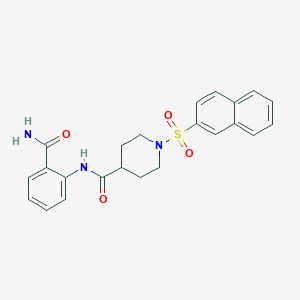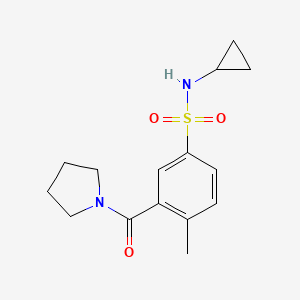
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential applications in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that helps to regulate neuronal excitability and has been implicated in a wide range of neurological disorders, including epilepsy, anxiety, and depression.
Mecanismo De Acción
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is highly selective for GABA transaminase and does not affect other enzymes or neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal excitability and prevent seizures. In addition, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these conditions in humans. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for GABA transaminase, which allows for precise modulation of GABA levels in the brain. In addition, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for use in animal models and potentially in humans. However, one limitation of using N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. One area of interest is in exploring its potential applications in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is in developing more efficient synthesis methods for N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, which could make it more accessible for research and potentially for clinical use. Finally, there is a need for further studies to investigate the safety and efficacy of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in humans, particularly in the treatment of epilepsy, anxiety, and depression.
Métodos De Síntesis
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with an amine to form a ketimine intermediate, which is then reacted with an isocyanate to form the final product. The synthesis of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex process that requires specialized equipment and expertise, but it has been successfully scaled up for commercial production.
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in treating various neurological disorders, including epilepsy, anxiety, and depression. In preclinical studies, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal excitability and prevent seizures. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these conditions in humans.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-17(23)12-6-8-14(9-7-12)20-18(24)13-10-16(22)21(11-13)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOTAOYTXCDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)


![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)



